1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE
CAS No.: 13720-58-6
Cat. No.: VC20949657
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13720-58-6 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 1-(2,5-dimethoxy-4-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C11H14O3/c1-7-5-11(14-4)9(8(2)12)6-10(7)13-3/h5-6H,1-4H3 |
| Standard InChI Key | SVRFSXJNHLDZGD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)C(=O)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1OC)C(=O)C)OC |
Introduction
1-Acetyl-2,5-dimethoxy-4-methylbenzene, also known by its IUPAC name as 1-(2,5-dimethoxy-4-methylphenyl)ethanone, is an organic compound with the molecular formula C₁₁H₁₄O₃ and a CAS number of 13720-58-6. This compound is a derivative of acetophenone and features an acetyl group and two methoxy groups attached to a methyl-substituted benzene ring. Its unique structure contributes to its chemical reactivity and biological activity, making it a subject of interest in various scientific fields.
Synthesis Methods
1-Acetyl-2,5-dimethoxy-4-methylbenzene can be synthesized through several methods, with the Friedel-Crafts acylation being a common approach. This involves the reaction of 2,5-dimethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction requires anhydrous conditions and careful temperature control to minimize side reactions.
Industrial Production
In industrial settings, large-scale Friedel-Crafts acylation processes are employed. Continuous flow reactors can enhance reaction efficiency and yield. Purification steps like recrystallization or column chromatography are used to obtain the compound with high purity.
Chemical Reactions
1-Acetyl-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions:
-
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate.
-
Reduction: Reduction of the carbonyl group yields alcohols using reducing agents such as sodium borohydride.
-
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, such as nitration with nitric acid and sulfuric acid.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | Nitric acid and sulfuric acid | Nitro derivatives |
Biological Activities
Research on 1-acetyl-2,5-dimethoxy-4-methylbenzene highlights its potential biological activities:
-
Antimicrobial Activity: Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting applications in developing antimicrobial agents.
-
Anticancer Properties: The compound interacts with molecular targets in cancer cells, potentially inhibiting their growth. Derivatives have been shown to act as agonists at serotonin receptors, influencing cancer cell behavior.
Applications in Research
1-Acetyl-2,5-dimethoxy-4-methylbenzene serves as a precursor for synthesizing various organic compounds and is used in studies involving aromatic substitution reactions. Its potential as a pharmacological agent is explored in medicine, particularly in drug development.
Comparison with Similar Compounds
The compound can be compared with structural isomers like 1-(2,4-dimethoxy-3-methylphenyl)ethan-1-one and 1-(2,5-dimethoxyphenyl)ethan-1-one. These comparisons highlight the unique substitution pattern of 1-acetyl-2,5-dimethoxy-4-methylbenzene, influencing its reactivity and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume